molecular formula C22H29N3O5S B11486537 N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B11486537
M. Wt: 447.5 g/mol
InChI Key: IMOGYZYNVWNKNJ-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a tetrahydroquinoxaline core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups.

    Reduction: The quinoxaline core can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while reduction of the quinoxaline core can yield tetrahydroquinoxaline derivatives.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions. The quinoxaline core may participate in electron transfer processes, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE is unique due to its combination of an adamantane moiety, a tetrahydroquinoxaline core, and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H29N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide

InChI

InChI=1S/C22H29N3O5S/c1-24-18-4-3-17(10-19(18)25(2)21(27)20(24)26)31(28,29)23-5-6-30-22-11-14-7-15(12-22)9-16(8-14)13-22/h3-4,10,14-16,23H,5-9,11-13H2,1-2H3

InChI Key

IMOGYZYNVWNKNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCCOC34CC5CC(C3)CC(C5)C4)N(C(=O)C1=O)C

Origin of Product

United States

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